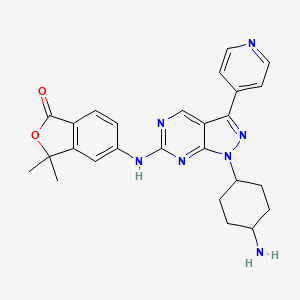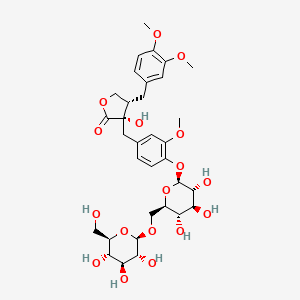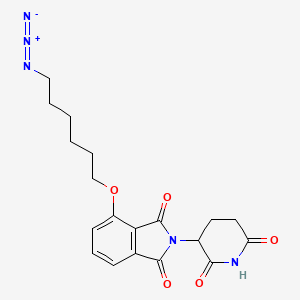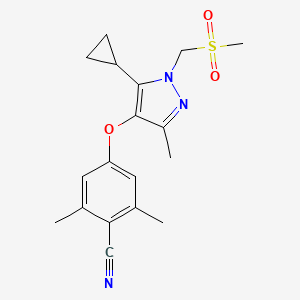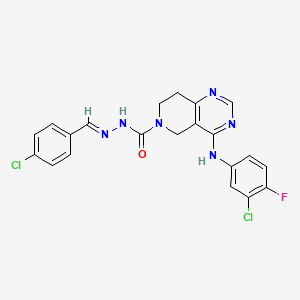![molecular formula C9H11N5O5 B12389288 1-[(2R,3S,5R)-5-(azidomethyl)-3,4-dihydroxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12389288.png)
1-[(2R,3S,5R)-5-(azidomethyl)-3,4-dihydroxyoxolan-2-yl]pyrimidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(2R,3S,5R)-5-(azidomethyl)-3,4-dihydroxyoxolan-2-yl]pyrimidine-2,4-dione is a compound of significant interest in the fields of chemistry and biology. This compound is characterized by its unique structure, which includes an azidomethyl group attached to a dihydroxyoxolan ring, and a pyrimidine-2,4-dione moiety. The presence of the azido group makes it a versatile intermediate in various chemical reactions, particularly in the synthesis of nucleoside analogues.
Métodos De Preparación
The synthesis of 1-[(2R,3S,5R)-5-(azidomethyl)-3,4-dihydroxyoxolan-2-yl]pyrimidine-2,4-dione typically involves multiple steps. . The reaction conditions often require careful control of temperature and pH to ensure high yields and purity of the final product. Industrial production methods may involve scaling up these reactions, optimizing the use of solvents and reagents to achieve cost-effective and environmentally friendly processes.
Análisis De Reacciones Químicas
This compound undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, forming triazoles through click chemistry.
Oxidation and Reduction: The hydroxyl groups on the oxolan ring can be oxidized to form ketones or reduced to form alkanes.
Hydrolysis: The pyrimidine-2,4-dione moiety can undergo hydrolysis under acidic or basic conditions, leading to the formation of uracil derivatives.
Common reagents used in these reactions include sodium azide for azidation, copper catalysts for click chemistry, and various oxidizing or reducing agents depending on the desired transformation. Major products formed from these reactions include triazole derivatives and modified nucleosides.
Aplicaciones Científicas De Investigación
1-[(2R,3S,5R)-5-(azidomethyl)-3,4-dihydroxyoxolan-2-yl]pyrimidine-2,4-dione has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and nucleoside analogues.
Industry: The compound is used in the production of pharmaceuticals and as an intermediate in the synthesis of various bioactive molecules.
Mecanismo De Acción
The mechanism of action of 1-[(2R,3S,5R)-5-(azidomethyl)-3,4-dihydroxyoxolan-2-yl]pyrimidine-2,4-dione involves its incorporation into nucleic acids. The azido group can be reduced to an amine, allowing the compound to mimic natural nucleosides and interfere with DNA and RNA synthesis. This interference can inhibit viral replication and cell proliferation, making it a valuable compound in antiviral and anticancer research .
Comparación Con Compuestos Similares
Similar compounds include other nucleoside analogues such as zidovudine (AZT) and lamivudine. Compared to these compounds, 1-[(2R,3S,5R)-5-(azidomethyl)-3,4-dihydroxyoxolan-2-yl]pyrimidine-2,4-dione offers unique advantages due to its azido group, which allows for versatile chemical modifications and the potential for click chemistry applications . This uniqueness makes it a valuable tool in the synthesis of novel therapeutic agents and in the study of nucleic acid chemistry.
Propiedades
Fórmula molecular |
C9H11N5O5 |
|---|---|
Peso molecular |
269.21 g/mol |
Nombre IUPAC |
1-[(2R,3S,5R)-5-(azidomethyl)-3,4-dihydroxyoxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H11N5O5/c10-13-11-3-4-6(16)7(17)8(19-4)14-2-1-5(15)12-9(14)18/h1-2,4,6-8,16-17H,3H2,(H,12,15,18)/t4-,6?,7+,8-/m1/s1 |
Clave InChI |
ZXEWVLLJHQSJOW-PDVZPSIWSA-N |
SMILES isomérico |
C1=CN(C(=O)NC1=O)[C@H]2[C@H](C([C@H](O2)CN=[N+]=[N-])O)O |
SMILES canónico |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)CN=[N+]=[N-])O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




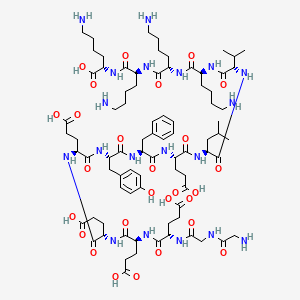
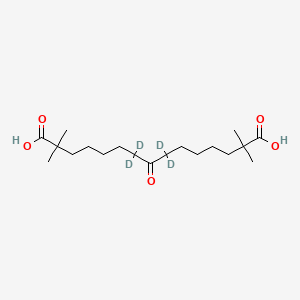
![4-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-fluoropyrimidin-2-one](/img/structure/B12389242.png)
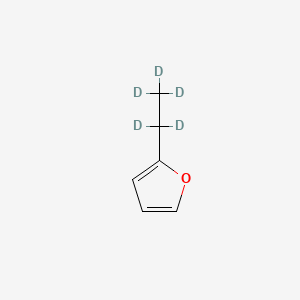
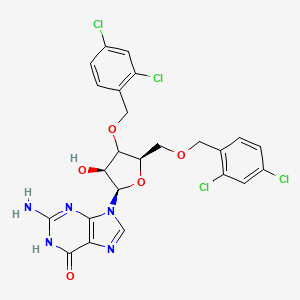
![2-[[(2R,4R,5R)-5-(6-amino-2-chloropurin-9-yl)-4-fluoro-3-hydroxyoxolan-2-yl]methoxy]propanedioic acid](/img/structure/B12389251.png)
![N'-[2-[[5-[[(2S)-2-[[(2S)-2-acetamido-6-[[2-[[4-[2-(1H-imidazol-5-yl)ethylamino]-4-oxobutanoyl]amino]acetyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-6-amino-6-oxohexyl]amino]-2-oxoethyl]-N-[2-(1H-imidazol-5-yl)ethyl]butanediamide](/img/structure/B12389259.png)
